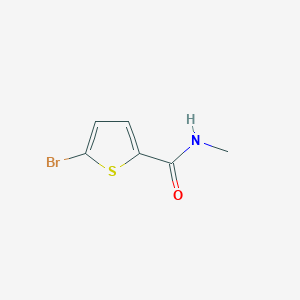

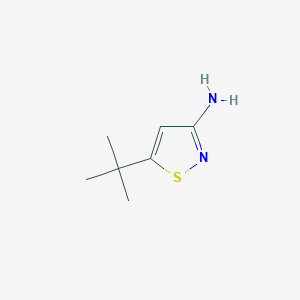

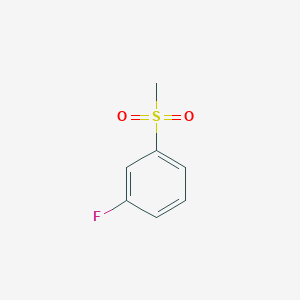

![molecular formula C8H5BrFNO2 B1343042 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 688363-49-7](/img/structure/B1343042.png)

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

説明

The compound 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of benzo[b][1,4]oxazine, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazine derivatives can be achieved through different synthetic routes. One such method involves the hydrolysis of bromobenzo[b]cyclohept[e][1,4]oxazines with refluxing acetic acid, which yields benzoxazinotropones in almost quantitative amounts . Another approach for synthesizing structurally related compounds is the three-component, one-pot synthesis in the presence of an ionic liquid, 1-butyl-3-methylimidazolium bromide, which provides good to excellent yields under mild conditions without any added catalyst . Although the specific synthesis of 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazine derivatives is characterized by the presence of a benzene ring fused to a seven-membered ring containing nitrogen and oxygen atoms. The spectral data and theoretical calculations suggest that certain isomers of benzoxazinotropones exist predominantly in the keto form . For related compounds, X-ray crystallography has been used to determine the triclinic crystal structure, providing detailed information about bond lengths and angles, which is crucial for understanding the molecular geometry and potential reactivity .

Chemical Reactions Analysis

Benzo[b][1,4]oxazine derivatives exhibit a range of chemical reactivity. For instance, benzoxazinotropones can undergo reactions with diazomethane and acetic anhydride to form methoxy- and acetoxybenzo[b]cyclohept[e][1,4]oxazines, respectively . However, the reactivity can vary significantly depending on the substitution pattern on the ring system, as seen with benzo[b]cyclohept[e][1,4]oxazin-10(11H)-one, which exists in a stable, intermolecularly hydrogen-bonded form and does not form acetoxylated or methylated compounds . The chemical behavior of 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one would likely be influenced by the presence of the bromo and fluoro substituents, which could affect its electrophilic and nucleophilic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazine derivatives are influenced by their molecular structure. The presence of halogen substituents, such as bromine and fluorine, can impact the compound's polarity, solubility, and stability. The crystalline structure of related compounds has been characterized, providing insights into the solid-state properties . The ionic liquid-mediated synthesis of benzo[b][1,4]oxazines suggests that these compounds can be obtained in a pure state, which is important for their practical applications . The specific physical and chemical properties of 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one would need to be determined experimentally to fully understand its characteristics.

科学的研究の応用

Herbicidal Activity

Compounds structurally related to 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, such as derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one, have been explored for their herbicidal activities. For instance, derivatives have been synthesized as protox-inhibiting herbicides, displaying broad-spectrum activity and safety to crops. One study identified compounds with significant herbicidal efficacy, comparable to commercial herbicides, and demonstrated safety for certain crops when applied at specific stages of growth (Huang et al., 2005).

Antimicrobial Activity

The antimicrobial properties of benzo[b][1,4]oxazin-3(4H)-one derivatives have been investigated, with some showing potent activity against both Gram-positive and Gram-negative bacteria. The presence of halogens like fluorine on the benzene ring has been highlighted as enhancing antimicrobial effectiveness, providing a foundation for the design of new antimicrobial agents (Fang et al., 2011).

Platelet Aggregation Inhibition

Another application involves the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. These compounds were found to inhibit ADP-induced platelet aggregation, indicating potential therapeutic use in preventing thrombotic diseases. This study underscores the importance of structural modifications for enhancing biological activity and provides insights into the structure-activity relationships of these compounds (Tian et al., 2012).

Synthesis and Chemical Transformations

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives has been explored through various chemical transformations, including the use of amino resin as a scavenger reagent and Smiles rearrangement. These methodologies facilitate the efficient production of these compounds, which are valuable for further biological and chemical studies (Xiaoguang & Du-lin, 2005).

作用機序

将来の方向性

特性

IUPAC Name |

8-bromo-6-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRUFERPJSHNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619186 | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

688363-49-7 | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688363-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

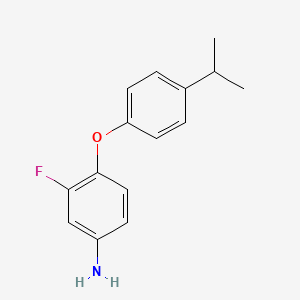

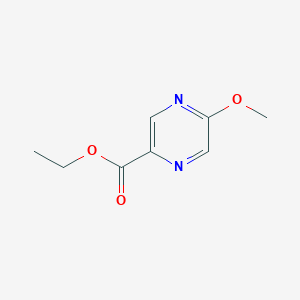

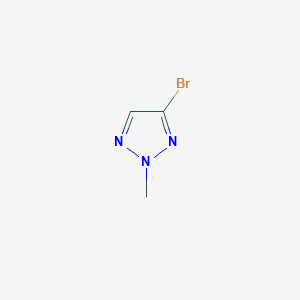

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)